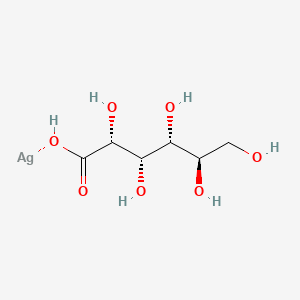
(D-Gluconato-O1,O2)silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Gluconato-O1,O2)silver, also known by its chemical formula C6H12AgO7, is a silver complex with gluconic acid. This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
(D-Gluconato-O1,O2)silver can be synthesized through the reaction of silver nitrate with gluconic acid. The reaction typically occurs in an aqueous solution, where silver ions (Ag+) react with gluconate ions to form the complex. The reaction conditions often involve maintaining a specific pH and temperature to ensure the complete formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as concentration, temperature, and pH to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(D-Gluconato-O1,O2)silver undergoes various chemical reactions, including:
Oxidation: The silver ion in the compound can be reduced to metallic silver, while the gluconate can be oxidized.
Reduction: The compound can act as an oxidizing agent, where the silver ion is reduced.
Substitution: The gluconate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Ligands such as chloride ions (Cl-) or other organic ligands.
Major Products Formed
Oxidation: Metallic silver and oxidized gluconate.
Reduction: Reduced silver species and gluconate.
Substitution: New silver complexes with substituted ligands.
Scientific Research Applications
(D-Gluconato-O1,O2)silver has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in antimicrobial studies due to its ability to inhibit bacterial growth.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in coatings and paints for its antimicrobial properties.
Mechanism of Action
The antimicrobial action of (D-Gluconato-O1,O2)silver is primarily due to the release of silver ions (Ag+), which interact with bacterial cell membranes and proteins, leading to cell death. The gluconate ligand helps in stabilizing the silver ions and enhancing their bioavailability. The molecular targets include bacterial cell walls, membranes, and intracellular components .
Comparison with Similar Compounds
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound with strong antimicrobial properties.
Silver Sulfadiazine (AgSD): Used in burn treatments for its antimicrobial effects.
Silver Chloride (AgCl): Known for its use in photographic materials and antimicrobial applications.
Uniqueness
(D-Gluconato-O1,O2)silver is unique due to its combination of silver and gluconate, which provides enhanced stability and bioavailability compared to other silver compounds. The gluconate ligand also offers additional benefits, such as biocompatibility and reduced toxicity .
Properties
CAS No. |
94276-84-3 |
|---|---|
Molecular Formula |
C6H12AgO7 |
Molecular Weight |
304.02 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;silver |
InChI |
InChI=1S/C6H12O7.Ag/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
SGEVKZKSBHYUCN-JJKGCWMISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ag] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



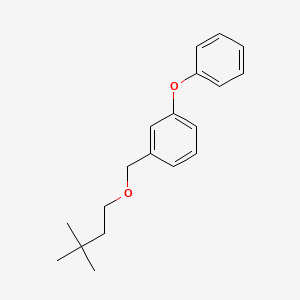
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
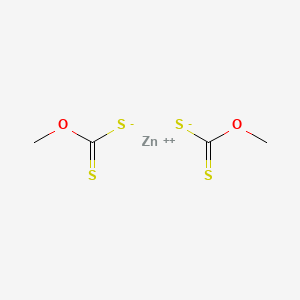
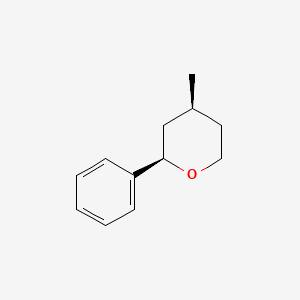


![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

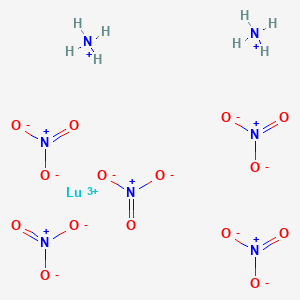
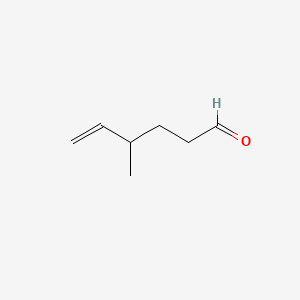
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
